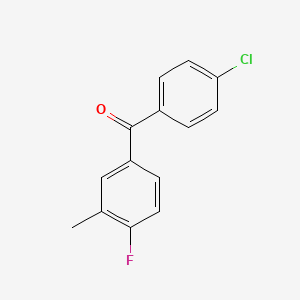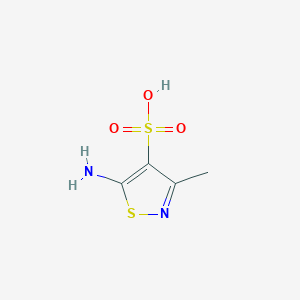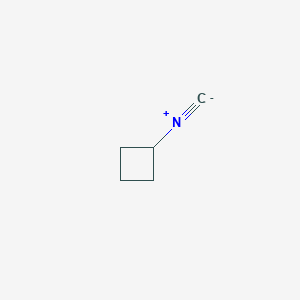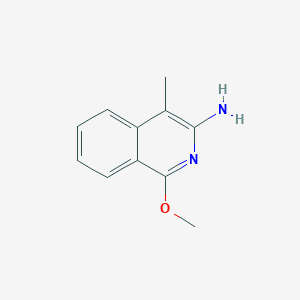
1-Methoxy-4-methylisoquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of isoquinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of methoxylated tetrahydroisoquinoliniums from N-methyl-laudanosine and N-methyl-noscapine involves the evaluation of their affinity for apamin-sensitive binding sites, indicating their potential use in neurological applications . Another study presents a novel method for the introduction of a methyl group at C1 of isoquinolines, which is exemplified by the total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline . Additionally, a convenient synthesis of 1-methoxyisoquinoline-3,4-diamine is described, which serves as a precursor for further chemical transformations .
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is crucial for their biological activity and interaction with biological targets. The stereochemical aspects of substitution reactions of certain tetrahydroisoquinoline derivatives with amines have been studied, revealing the stereoselective conversion into amino derivatives and the determination of their configuration through X-ray crystallography . This structural information is vital for understanding the compound's pharmacological effects and optimizing its activity.
Chemical Reactions Analysis
Isoquinoline derivatives undergo various chemical reactions that modify their structure and properties. For example, the aminomethylation/hydrogenolysis method is an alternative to direct methylation for introducing a methyl group into the isoquinoline scaffold . The synthesis of 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one involves multiple steps, including allyl etherification, Claisen rearrangement, oxidation, reductive amination, and amidation . These reactions are essential for creating diverse isoquinoline derivatives with potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives are influenced by their substituents and molecular structure. The presence of methoxy, hydroxy, and ethoxy groups, as well as the position of these substituents on the isoquinoline ring, can affect the compound's toxicity, pharmacological effects, and interaction with biological systems . For instance, hydroxy groups at positions 6 and 7 seem to decrease toxicity, while quaternary salts are generally more toxic than secondary and tertiary amines .
Scientific Research Applications
Fluorescence Properties for Biomedical Analysis
1-Methoxy-4-methylisoquinolin-3-amine derivatives have been identified as stable fluorophores with strong fluorescence across a wide pH range, making them valuable for biomedical analysis. Specifically, 6-Methoxy-4-quinolone (6-MOQ) exhibits strong fluorescence with a large Stokes' shift, useful in aqueous media, and remains stable against light and heat, demonstrating potential as a fluorescent labeling reagent (Hirano et al., 2004).
Synthesis of Alkaloids
Research has been conducted on the synthesis of highly-substituted isoquinolines, important in natural product syntheses and drug development. A novel method introduced for the introduction of a methyl group at C1 of isoquinolines, as demonstrated in the synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline, highlights the significance of 1-Methoxy-4-methylisoquinolin-3-amine in synthetic organic chemistry (Melzer et al., 2018).
Potential Antidepressant Effects
Some derivatives of 1-Methoxy-4-methylisoquinolin-3-amine have shown potential as antidepressants. For instance, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, a novel molecule, has demonstrated antidepressant-like effects in animal models, possibly acting on trace amine receptors (Dhir et al., 2011).
Neuroprotective Effects
Research indicates that 1-Methoxy-4-methylisoquinolin-3-amine derivatives can have neuroprotective effects. For instance, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) was found to protect dopaminergic neurons, suggesting potential applications in treating neurodegenerative diseases like Parkinson's (Kotake et al., 2005).
Anticancer and Antimicrobial Applications
Derivatives of 1-Methoxy-4-methylisoquinolin-3-amine have shown promise in anticancer and antimicrobial applications. N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, for instance, has been identified as a potent apoptosis inducer and effective in cancer models, with high blood-brain barrier penetration (Sirisoma et al., 2009). Additionally, new quinoline derivatives carrying a 1,2,3-triazole moiety exhibited significant antibacterial and antifungal activities (Thomas et al., 2010).
properties
IUPAC Name |
1-methoxy-4-methylisoquinolin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-8-5-3-4-6-9(8)11(14-2)13-10(7)12/h3-6H,1-2H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBIVZONPJSIJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C2=CC=CC=C12)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-4-methylisoquinolin-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

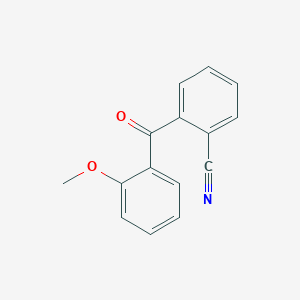
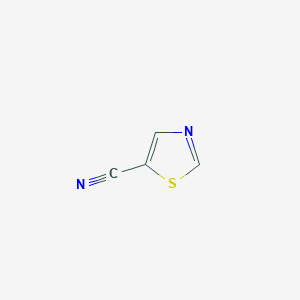
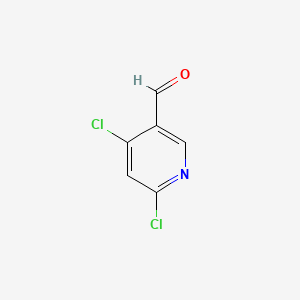

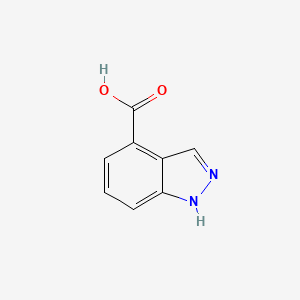

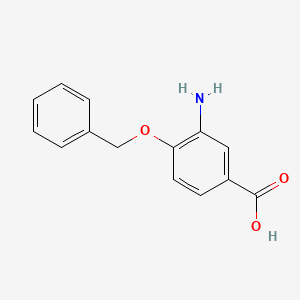

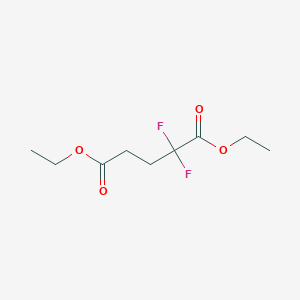
![[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1321869.png)
